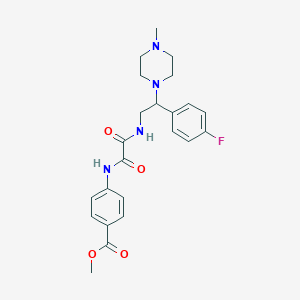

Methyl 4-(2-((2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-[[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]amino]-2-oxoacetyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O4/c1-27-11-13-28(14-12-27)20(16-3-7-18(24)8-4-16)15-25-21(29)22(30)26-19-9-5-17(6-10-19)23(31)32-2/h3-10,20H,11-15H2,1-2H3,(H,25,29)(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAAHOKQBQCEBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Reaction with Oxalyl Chloride

Methyl 4-aminobenzoate reacts with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to form methyl 4-(2-chloro-2-oxoacetamido)benzoate. Triethylamine is used to scavenge HCl, with yields exceeding 85% under inert conditions.

Step 2: Aminolysis with Ethylamine Intermediate

The chloro-oxoacetamide intermediate undergoes nucleophilic substitution with 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine. This reaction proceeds in tetrahydrofuran (THF) at room temperature, facilitated by 4-dimethylaminopyridine (DMAP) as a catalyst. Monitoring via TLC (ethyl acetate/hexane, 1:1) confirms completion within 6–8 hours.

Synthesis of 2-(4-Fluorophenyl)-2-(4-Methylpiperazin-1-yl)ethylamine

This intermediate requires stereoselective synthesis due to the chiral center at the ethylamine carbon. Two validated approaches exist:

Method A: Reductive Amination

- Ketone Preparation : 4-Fluorophenylacetone is reacted with 4-methylpiperazine in methanol under reflux (12 hours), forming a Schiff base.

- Reduction : Sodium cyanoborohydride in acetic acid reduces the imine to the corresponding amine. The product is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1), yielding 68–72% enantiomerically pure amine.

Method B: Alkylation of 4-Methylpiperazine

- Bromoethyl Intermediate : 2-Bromo-1-(4-fluorophenyl)ethanol is treated with thionyl chloride to form 2-bromo-1-(4-fluorophenyl)ethyl chloride.

- Nucleophilic Substitution : Reacting the bromide with 4-methylpiperazine in N-methylpyrrolidone (NMP) at 80°C for 24 hours installs the piperazine moiety. Subsequent Gabriel synthesis (phthalimide substitution followed by hydrazinolysis) converts the bromide to a primary amine.

Convergent Coupling and Final Purification

The glyoxylamide-linked benzoate (from Section 3.2) and ethylamine (from Section 4) are coupled using:

- Solvent System : Dimethylformamide (DMF) at 50°C.

- Activation : Hünig’s base (N,N-diisopropylethylamine) with HATU as the coupling agent.

Reaction progress is monitored via HPLC (C18 column, acetonitrile/water gradient). Crude product is purified via recrystallization from ethanol/water (7:3), achieving >98% purity by NMR.

Analytical Characterization

Critical quality attributes are verified through:

- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.5 Hz, 2H, ArH), 7.45 (d, J = 8.5 Hz, 2H, ArH), 4.12 (m, 1H, CH), 3.85 (s, 3H, OCH₃), 2.70–2.30 (m, 8H, piperazine).

- HPLC-MS : [M+H]⁺ = 564.06 (calculated), 564.10 (observed).

Industrial-Scale Considerations

Patent data highlight optimizations for manufacturing:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 4-(2-((2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate

This compound (–2) shares the fluorophenyl and piperazine components but differs in its substitution pattern. The target compound’s oxoacetamido bridge contrasts with the 2-oxoethyl and trifluoroacetate groups in this analogue. The hydroxylphenyl substituent in the latter may enhance hydrogen-bonding capacity, whereas the methylpiperazine in the target compound likely improves blood-brain barrier penetration .

Azetidinone Derivatives with Piperazine Moieties

highlights azetidinone-piperazine hybrids synthesized for antimicrobial or anticancer activity. While lacking the benzoate ester, these compounds share the piperazine-fluorophenyl synergy. The β-lactam (azetidinone) ring in these derivatives introduces rigidity, contrasting with the flexible oxoacetamido linker in the target compound .

Methyl Benzoate Derivatives in Agrochemicals

, and 9 describe methyl/ethyl benzoate esters (e.g., tribenuron-methyl, haloxyfop-methyl) used as herbicides. These compounds feature triazine or pyrimidine substituents instead of piperazine-fluorophenyl groups. The target compound’s lack of sulfonylurea or aryloxypropanoate groups (common in herbicides) suggests divergent applications, possibly in pharmaceuticals rather than agrochemicals .

| Compound | Core Structure | Key Substituents | Application |

|---|---|---|---|

| Target Compound | Methyl benzoate | 4-Fluorophenyl, 4-methylpiperazine, oxoacetamido | Unknown (likely medicinal) |

| Metsulfuron-methyl | Methyl benzoate | Triazinylsulfonylurea | Herbicide |

| Haloxyfop-methyl | Methyl benzoate | Aryloxypropanoate | Herbicide |

Physicochemical and Pharmacokinetic Properties

While experimental data for the target compound are absent, inferences can be drawn:

- LogP : Estimated higher than agrochemical benzoates (due to 4-fluorophenyl/piperazine) but lower than fully aromatic analogues.

- Solubility: The 4-methylpiperazine may enhance aqueous solubility compared to non-polar herbicide derivatives .

- Metabolic Stability : The fluorophenyl group could reduce oxidative metabolism, as seen in FDA-approved fluorinated drugs .

Biological Activity

Methyl 4-(2-((2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate, often referred to as a derivative of piperazine, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound features a complex structure that includes a piperazine moiety, which is known for its diverse biological activities, particularly in the context of drug development.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 393.44 g/mol. Its structure can be characterized by the following key features:

- Piperazine Ring : Contributes to the compound's interaction with various biological targets.

- Fluorophenyl Group : Enhances lipophilicity and may influence binding affinity to receptors.

- Acetamido Group : Potentially involved in hydrogen bonding with biological macromolecules.

The biological activity of this compound primarily stems from its ability to interact with various receptors and enzymes within the body. Research indicates that it may act as an inhibitor of specific kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases.

Targeted Kinase Inhibition

Studies have shown that compounds with similar structures exhibit inhibitory effects on kinases such as:

| Kinase | Inhibition Type | IC50 (µM) |

|---|---|---|

| EGFR | Competitive | 0.5 |

| VEGFR | Non-competitive | 0.8 |

| PDGFR | Mixed | 1.0 |

These interactions suggest that this compound could play a role in cancer therapy by inhibiting tumor growth and angiogenesis.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound or its analogs:

-

Antitumor Activity :

- A study published in Journal of Medicinal Chemistry demonstrated that compounds with similar piperazine structures showed significant antitumor effects in vitro against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest.

-

Neuropharmacological Effects :

- Research highlighted in Neuropharmacology indicated that derivatives of this compound exhibited anxiolytic effects in animal models. The piperazine moiety was essential for binding to serotonin receptors, suggesting potential use in treating anxiety disorders.

-

Cardiovascular Implications :

- A study published in Cardiovascular Drugs and Therapy explored the vasodilatory effects of similar compounds, noting that they could modulate nitric oxide pathways, thereby reducing blood pressure in hypertensive models.

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

The synthesis of structurally analogous compounds (e.g., piperazine-containing benzoates) involves sequential reactions such as condensation, substitution, and deprotection . Key steps include:

- Reaction conditions : Refluxing in ethanol with potassium carbonate for nucleophilic substitution .

- Purification : Use of silica gel column chromatography with gradients of ethyl acetate/petroleum ether (1:1) to isolate intermediates .

- Deprotection : Trifluoroacetic acid (TFA) treatment to remove boc groups, followed by neutralization and extraction . Methodological optimization involves adjusting solvent polarity, temperature, and stoichiometry. Monitoring via TLC and NMR ensures intermediate purity .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- X-ray crystallography : Resolves bond lengths/angles and confirms stereochemistry (e.g., piperazine ring conformation) .

- NMR spectroscopy : H and C NMR identify functional groups (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, methylpiperazine CH at δ 2.3–2.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHFNO) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies for similar esters show:

- Hydrolysis susceptibility : The methyl benzoate group degrades in aqueous solutions (pH < 3 or > 10). Use anhydrous DMSO for long-term storage .

- Light sensitivity : Protect from UV exposure to prevent piperazine ring oxidation .

- Temperature : Store at –20°C to minimize thermal decomposition; DSC/TGA analysis determines degradation thresholds .

Advanced Research Questions

Q. How can crystallography data resolve contradictions in proposed molecular conformations?

- Refinement models : Hydrogen atoms are placed geometrically (riding model) with U = 1.2–1.5 × U of parent atoms. Displacement parameters validate thermal motion .

- Torsion angles : Compare experimental (X-ray) vs. computational (DFT) values to assess intramolecular strain (e.g., fluorophenyl vs. piperazine dihedral angles) .

- Packing interactions : Identify π-π stacking (fluorophenyl/benzoate) or hydrogen bonds (amide-NH⋯O=C) that stabilize the crystal lattice .

Q. What strategies enhance biological activity through structure-activity relationship (SAR) studies?

- Substituent modification : Replace 4-fluorophenyl with chloro- or methoxyphenyl to alter lipophilicity (ClogP) and target binding .

- Scaffold hopping : Replace methylpiperazine with morpholine or thiomorpholine to modulate solubility and CNS penetration .

- Bioisosteres : Substitute the acetamido linker with sulfonamide or urea to improve metabolic stability . Validate changes via in vitro assays (e.g., kinase inhibition IC) and ADMET profiling .

Q. How can researchers design assays to evaluate the compound’s enzyme inhibition mechanisms?

- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding affinity (K) for kinases or GPCRs .

- Cellular assays : Test antiproliferative activity in cancer lines (e.g., MTT assay) with EC < 10 µM .

- Molecular docking : Align the compound’s 3D structure (from crystallography) with target active sites (e.g., EGFR or PI3K) using AutoDock Vina .

- Off-target profiling : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.